

Application Notes and Protocols for Studying CCR4 Function In Vivo

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Introduction

C-C chemokine receptor 4 (CCR4) is a G-protein-coupled receptor that plays a pivotal role in mediating the migration of various leukocyte subsets, particularly T helper 2 (Th2) cells, regulatory T cells (Tregs), and Th17 cells.^{[1][2][3]} Its cognate ligands are CCL17 (Thymus and Activation Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).^{[1][4]} The CCR4-CCL17/CCL22 axis is crucial in orchestrating immune responses in both physiological and pathological conditions, including allergic inflammation, autoimmune diseases, and cancer.^{[2][5]} Animal models, particularly knockout mice, have been instrumental in elucidating the complex in vivo functions of CCR4 and for the preclinical evaluation of therapeutic agents targeting this receptor.^[4]

These application notes provide an overview of the primary animal models used to study CCR4, quantitative data derived from these models, and detailed protocols for key experimental procedures.

Animal Models for CCR4 Research

The most widely used animal model is the CCR4 knockout (CCR4^{-/-}) mouse. These mice are viable, fertile, and exhibit no gross physical or behavioral abnormalities under standard housing

conditions, making them a robust tool for in vivo studies.[\[6\]](#)

Table 1: Characteristics of CCR4 Knockout Mouse Models

Feature	Description	Source / Strain Information	Reference
Gene Name	Chemokine (C-C motif) receptor 4 (Ccr4)	Cyagen: C57BL/6NCya-Ccr4em1/Cya	[4]
Modification	Conventional knockout (entire coding region disrupted)	The Jackson Laboratory: B6;129P-Ccr4tm1Pwr/J	[6]
Background Strains	C57BL/6NCya, 129P2/OlaHsd, BALB/c	C57BL/6 is a Th1-prone strain, while BALB/c is Th2-prone.	[4] [6] [7]
Phenotype	No Ccr4 mRNA or protein detected. Resistant to LPS-induced lethality. Altered leukocyte trafficking, particularly of Th2, Th17, and Treg cells.	MGI:107824	[4] [6]
Key Applications	Inflammation, immunology, oncology, infectious disease, transplant rejection.	N/A	[8] [9] [10] [11]

Applications and In Vivo Findings

Inflammatory and Autoimmune Diseases

CCR4 is a key mediator in several inflammatory conditions by directing pathogenic T cells to tissues.

- Atopic Dermatitis: In mouse models, CCR4 deficiency or blockade with an antagonist ameliorates allergic skin inflammation by reducing the recruitment of CCR4-expressing Th2 and Th17 cells.[\[7\]](#)[\[12\]](#)
- Rheumatoid Arthritis (RA): In the collagen-induced arthritis (CIA) mouse model, CCR4-deficient mice are highly resistant to disease induction. Pharmacological inhibition of CCR4 reduces the number of Th17 cells in arthritic joints and regional lymph nodes.[\[1\]](#)
- Inflammatory Bowel Disease (IBD): In an adoptive transfer model of colitis, CCR4-deficient Treg cells fail to accumulate in mesenteric lymph nodes and cannot suppress the generation of pathogenic T cells, demonstrating CCR4's critical role in Treg trafficking and function in the gut.[\[8\]](#)
- Allergic Airway Inflammation: CCR4 is required for the efficient migration of antigen-specific Th2 cells into the lung and airways following allergen challenge.[\[13\]](#) Neutralizing CCR4 ligands CCL17 or CCL22 reduces leukocyte recruitment to the lungs.[\[14\]](#)

Oncology

The CCR4-CCL22/CCL17 axis is implicated in tumor immune evasion by recruiting immunosuppressive cells to the tumor microenvironment (TME).

- Pancreatic Cancer: In an orthotopic mouse model, genetic knockout of CCR4 reduces tumor-associated macrophage (TAM) infiltration, slows tumor growth, and prolongs survival.[\[9\]](#)
- Ovarian Cancer: Tumor-derived CCL22 recruits CCR4+ Tregs into the tumor, which suppresses anti-tumor immunity and correlates with poor survival.[\[5\]](#)
- Renal Cell Carcinoma (RCC): An antagonistic anti-CCR4 antibody showed significant antitumor activity in the RENCA mouse model, which was dependent on the presence of CD4+ T cells.[\[15\]](#)

- Adult T-cell Leukemia/Lymphoma (ATL): Tumor cells in a majority of ATL patients express high levels of CCR4, making it a key therapeutic target.[\[5\]](#)

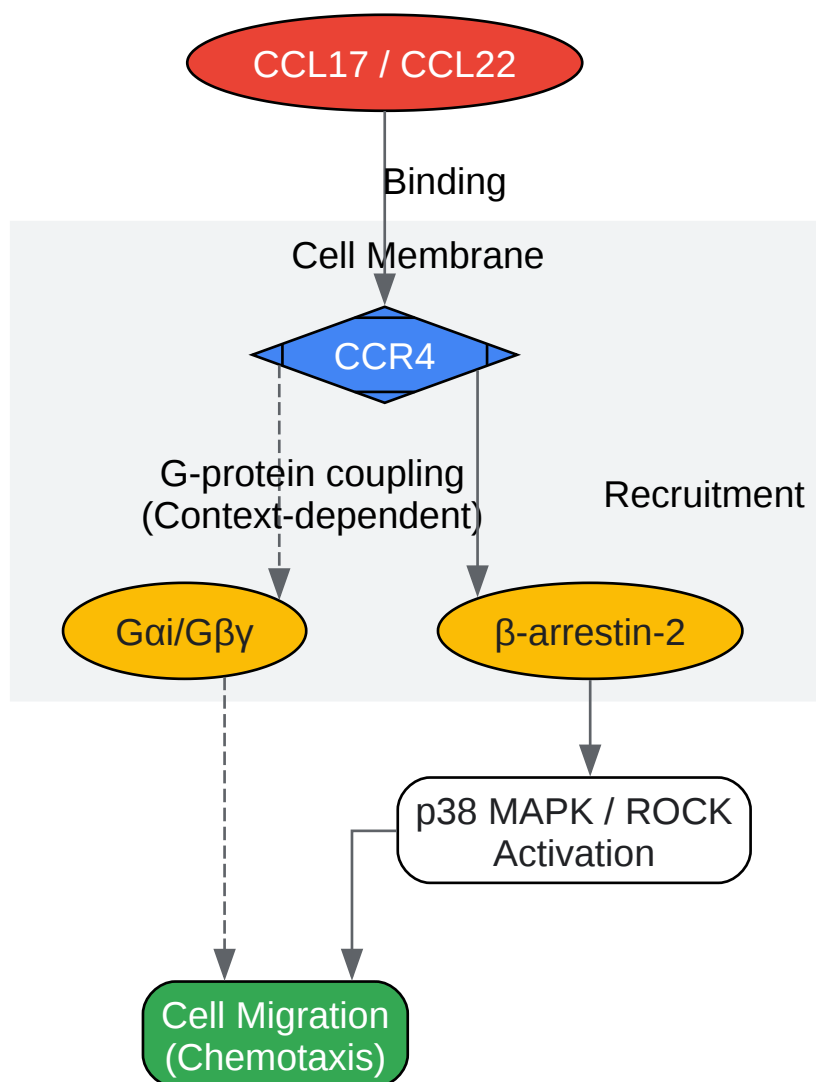
Table 2: Quantitative Data from In Vivo CCR4 Animal Studies

Disease Model	Animal Model	Key Finding	Quantitative Result	Reference
Pancreatic Cancer	Orthotopic PDA6606	Reduced overall immune infiltration in CCR4 ^{-/-} tumors.	CD45 ⁺ cells per 1x10 ⁵ tumor cells: 17,860 ± 2462 (WT) vs. 9341 ± 1777 (CCR4 ^{-/-})	[9]
Atherosclerosis	Apoe ^{-/-}	CCR4 is predominantly expressed on Tregs.	~15-25% of CD4 ⁺ Foxp3 ⁺ Tregs express CCR4 in wild-type or Apoe ^{-/-} mice.	[3]
Allergic Inflammation	Adoptive Transfer	A majority of IL-4 producing Th2 cells express CCR4.	62% (± 8%) of IL-4 producing OTII Th2 cells express CCR4.	[13]
Hodgkin Lymphoma	Xenograft	Forced CCR4 expression improves T-cell migration to TARC-secreting tumors.	Transwell migration of CCR4 ⁺ T cells towards TARC: ~30-40% vs. <5% for control T cells.	[16]
Contact Hypersensitivity	Oxazolone Model	CCR4 expression increases in draining lymph nodes after sensitization.	Significant increase in CCR4 ⁺ mRNA and CCR4 ⁺ cells (majority CD4 ⁺ T cells) in sensitized mice vs. naive mice.	[17]

Signaling and Experimental Workflows

CCR4 Signaling Pathway

Upon binding its ligands, CCL17 or CCL22, CCR4 can signal through different pathways. While traditionally viewed as a G-protein coupled receptor, some studies suggest that in certain contexts, CCR4 may primarily signal through β -arrestin recruitment to mediate chemotaxis, with little to no G-protein activation.[18][19] This β -arrestin-dependent signaling involves the activation of p38 MAPK and Rho-associated protein kinase (ROCK).[18]

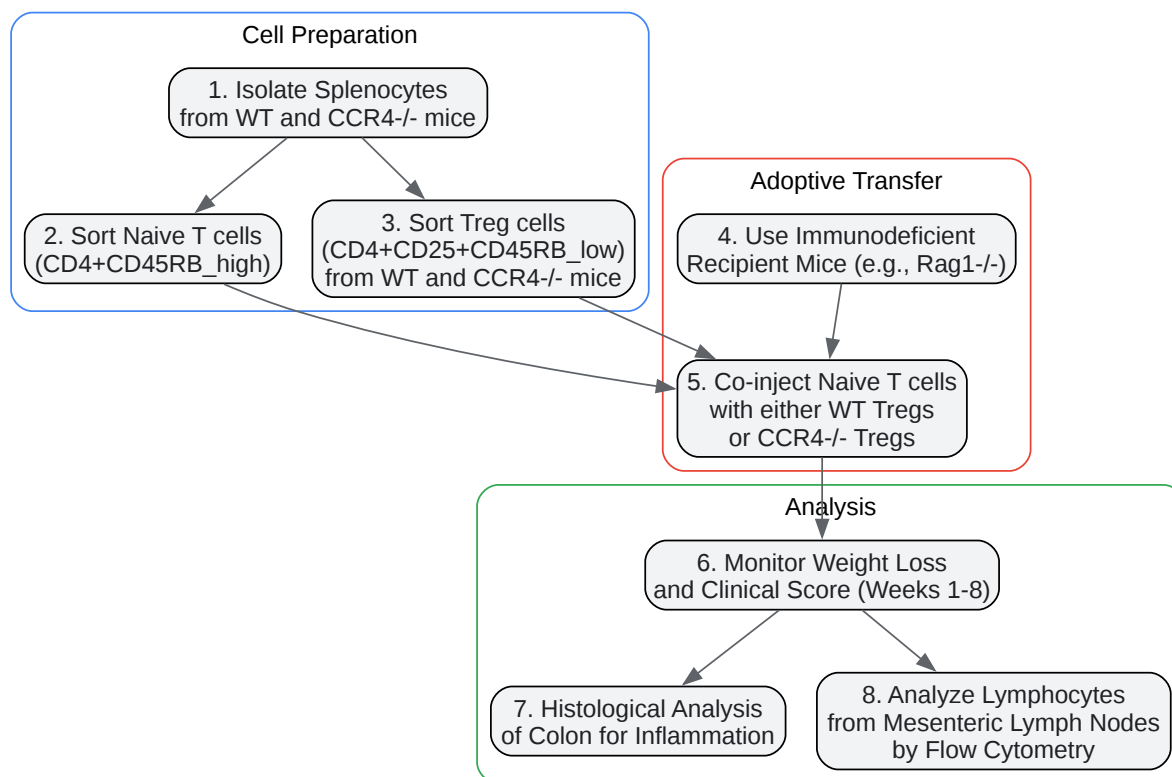


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CCR4 signaling leading to cell migration.

Experimental Workflow: Adoptive Transfer Model for IBD

This workflow details the study of Treg function in preventing colitis, a common application for CCR4^{-/-} mice.



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Workflow for IBD adoptive transfer experiment.

Detailed Experimental Protocols

Protocol 1: In Vivo Cell Migration Assay (Adoptive Transfer)

This protocol is adapted from studies tracking CCR4-dependent cell migration to inflammatory sites.^{[8][13]}

Objective: To assess the requirement of CCR4 for T cell trafficking to a site of inflammation in vivo.

Materials:

- CCR4^{+/+} (Wild-Type) and CCR4^{-/-} mice on the same genetic background (e.g., C57BL/6).
- Recipient mice (e.g., immunodeficient SCID or Rag1^{-/-} mice, or congenic Thy1.1⁺ mice).
- Cell sorting antibodies (e.g., anti-CD4, anti-CD8, anti-CD62L).
- Cell labeling dye (e.g., CFSE) or fluorescent reporter mice (e.g., GFP).
- Sterile PBS, RPMI-1640 medium.
- Flow cytometer.

Procedure:

- **Cell Isolation:** Isolate splenocytes and lymph node cells from donor WT and CCR4^{-/-} mice.
- **T Cell Enrichment & Labeling:**
 - Enrich for the desired T cell population (e.g., CD4⁺ T cells) using magnetic bead separation.
 - (Optional) If not using reporter mice, label the enriched cells with a fluorescent dye like CFSE according to the manufacturer's protocol. This allows for tracking of distinct populations if co-injected.
- **Adoptive Transfer:**

- Resuspend the labeled WT and CCR4^{-/-} cells in sterile PBS at a concentration of 2-10 x 10⁷ cells/mL.
- Inject 1-5 x 10⁶ cells in a volume of 100-200 µL intravenously (i.v.) into recipient mice.
- Induce Inflammation: At a specified time post-transfer (e.g., 24 hours), induce inflammation in a target organ (e.g., allergic airway inflammation via intranasal allergen challenge, or contact hypersensitivity via skin sensitization).
- Tissue Harvest and Analysis:
 - After a defined period (e.g., 48-72 hours post-challenge), euthanize the mice.
 - Harvest the target organ (e.g., lungs, skin) and draining lymph nodes.
 - Prepare single-cell suspensions from the harvested tissues.
- Flow Cytometry:
 - Stain the single-cell suspensions with antibodies against relevant cell surface markers (e.g., CD4, CD3).
 - Analyze the samples using a flow cytometer to quantify the number and percentage of transferred WT (CFSE-high) and CCR4^{-/-} (CFSE-low or unlabeled) cells that have migrated to the inflamed tissue.

Protocol 2: In Vitro Chemotaxis (Transwell) Assay

This assay validates the migratory response of cells to CCR4 ligands and is a crucial in vitro complement to in vivo findings.[\[16\]](#)[\[20\]](#)[\[21\]](#)

Objective: To quantify the directed migration of a cell population towards a CCR4 ligand gradient.

Materials:

- Transwell inserts with appropriate pore size (e.g., 5 µm for lymphocytes).

- 24-well tissue culture plate.
- Recombinant murine CCL17 and CCL22.
- Cells to be tested (e.g., splenocytes, enriched T cells from WT and CCR4^{-/-} mice).
- Assay medium (e.g., RPMI + 0.5% BSA).
- Flow cytometer or cell counter.

Procedure:

- Cell Preparation: Prepare a single-cell suspension of the desired cells and resuspend them in assay medium at $1-5 \times 10^6$ cells/mL.
- Assay Setup:
 - Add 600 μ L of assay medium containing various concentrations of CCL17 or CCL22 (e.g., 0, 10, 100, 500 ng/mL) to the lower wells of the 24-well plate. Use medium alone as a negative control.
 - Place the Transwell inserts into the wells.
 - Add 100 μ L of the cell suspension ($1-5 \times 10^5$ cells) to the upper chamber of each insert.
- Incubation: Incubate the plate at 37°C, 5% CO₂ for 2-4 hours.
- Quantification of Migration:
 - Carefully remove the Transwell inserts.
 - Collect the cells that have migrated to the lower chamber.
 - Count the migrated cells using a cell counter or by flow cytometry (by adding a fixed number of counting beads to each sample for accurate quantification).
- Data Analysis:

- Calculate the percentage of migration: (Number of cells in the lower chamber / Total number of cells added to the upper chamber) x 100.
- Plot the percentage of migration against the chemokine concentration. Compare the response of WT cells to CCR4^{-/-} cells.

Protocol 3: Flow Cytometry for CCR4 Expression Analysis

Objective: To identify and quantify cell populations expressing CCR4 on their surface.

Materials:

- Single-cell suspensions from tissues of interest (e.g., spleen, lymph nodes, tumor).
- FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).
- Fc block (e.g., anti-CD16/CD32 antibody).
- Fluorochrome-conjugated antibodies: anti-CCR4 (CD194), and antibodies for lineage markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3 for Tregs).
- Isotype control antibody for anti-CCR4.
- Flow cytometer.

Procedure:

- Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1×10^7 cells/mL in FACS buffer.
- Fc Receptor Blocking: Add 1 μ L of Fc block to 100 μ L of cell suspension (1×10^6 cells) and incubate on ice for 10-15 minutes. This prevents non-specific antibody binding.
- Surface Staining:
 - Add the primary antibody cocktail (e.g., anti-CD3, anti-CD4, anti-CCR4) at pre-titrated optimal concentrations.

- In a separate tube, prepare an isotype control using the CCR4 isotype antibody along with the other markers.
- Incubate on ice for 30 minutes in the dark.
- Washing: Wash the cells twice by adding 1 mL of FACS buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
- (Optional) Intracellular Staining (for Tregs):
 - If staining for FoxP3, use a commercial fixation/permeabilization kit according to the manufacturer's instructions.
 - After permeabilization, add the anti-FoxP3 antibody and incubate for 30 minutes at room temperature in the dark.
 - Wash the cells as described in step 4.
- Data Acquisition: Resuspend the final cell pellet in 300-500 μ L of FACS buffer and acquire the data on a flow cytometer.
- Data Analysis:
 - Gate on the cell population of interest (e.g., CD3⁺CD4⁺ lymphocytes).
 - Within this gate, analyze the expression of CCR4 compared to the isotype control to determine the percentage of CCR4⁺ cells.

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